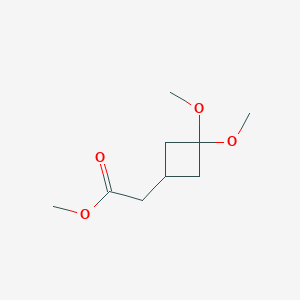

(S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

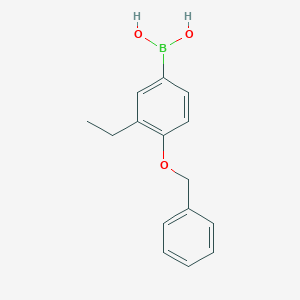

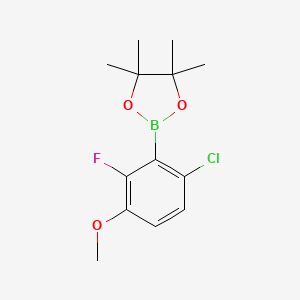

The compound “(S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole” is a complex organic molecule. It contains a benzyl group, a trifluoromethyl group, and a pyridin-2-yl group, all attached to a 4,5-dihydrooxazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylpyridines are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .科学的研究の応用

Synthesis and Chemical Properties

One-Pot Synthesis Techniques : This compound is utilized in one-pot synthesis techniques for creating complex molecules. For instance, it is involved in the synthesis of spirotetrahydrooxino[3,4-c]pyridines and spirotetrahydrofuro[3,2-b]pyridin-2-ones through lactonization processes. The formation of these products depends on the position of the pyridyl substituent, highlighting the compound's role in facilitating diverse chemical reactions (Gómez-García et al., 2016).

Acidity Constants Determination : The acid-base properties of similar derivatives have been studied in ethanol-water mixtures using a multiwavelength spectrophotometric method. These studies are essential for understanding the solubility and reactivity of such compounds in different environments (Azimi et al., 2008).

Biological and Pharmacological Applications

Antimicrobial and Antioxidant Activities : Derivatives of the compound have shown significant antimicrobial and antioxidant activities. For example, pyridyl substituted thiazolyl triazole derivatives exhibited promising results against human pathogenic microorganisms and demonstrated remarkable antioxidant activity (Tay et al., 2022).

Antifungal Activities : Novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety, synthesized from similar compounds, displayed moderate to high fungicidal activities against several phytopathogens. This indicates the potential of such compounds in developing new fungicides (Bai et al., 2020).

Material Science and Luminescence

Luminescent Materials : Certain complexes containing pyridinyl triazole ligands, derived from similar compounds, have been synthesized and characterized for their strong green-blue luminescence in solid state. This property is of interest for applications in organic light-emitting diodes and other photonic devices (Gusev et al., 2011).

Corrosion Inhibition

Mild Steel Corrosion Inhibition : Triazole derivatives, including those related to the mentioned compound, have been evaluated as corrosion inhibitors for mild steel in acidic mediums. These studies are critical for industrial applications where corrosion resistance is paramount (Ma et al., 2017).

作用機序

Mode of Action

Based on its structural similarity to pyrimidinamine derivatives, it might inhibit the electron transport in mitochondrial complex i . This inhibition could disrupt the energy production in cells, leading to their death.

Result of Action

If it acts similarly to other pyrimidinamine derivatives, it could lead to cell death by disrupting energy production . .

特性

IUPAC Name |

(4S)-4-benzyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O/c17-16(18,19)12-6-7-14(20-9-12)15-21-13(10-22-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIDAFBRAUSYGL-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=NC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl 4,4-difluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B6297462.png)

![Acetamido[(5-fluoro-3-indolyl)methyl]-malonic acid diethyl ester](/img/structure/B6297463.png)

![tert-Butyl N-tert-butoxycarbonyl-N-[2-(1-hydroxyethyl)pyrimidin-4-yl]carbamate](/img/structure/B6297470.png)